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Compound of Interest

Compound Name: 9-oxabicyclo[4.2.1]Jnonan-2-one
CAS No.: 19740-78-4
Cat. No.: B6250980
Get Quote
. J

Executive Summary

The 9-oxabicyclo[4.2.1]nonane system represents a fused bicyclic ether where a cyclooctane
ring is bridged by an oxygen atom between positions 1 and 4. This architecture creates a rigid,
conformationally constrained scaffold that is invaluable in drug discovery for restricting the
spatial arrangement of pharmacophores. Unlike the more common [3.3.1] systems (formed via
1,5-interaction), the [4.2.1] system arises from a 1,4-transannular interaction, resulting in a
unique 5,7-fused ring topology masked within a bridged system. This guide analyzes the
stereochemical drivers of this system, its synthesis via transannular etherification, and its
application in neuroactive ligand design.

Structural & Conformational Analysis
Topological Architecture

The 9-oxabicyclo[4.2.1]nonane skeleton consists of:

» Bridgeheads: C1 and C6.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b6250980#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6250980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Three Bridges:
o A4-carbon chain (
).
o A 2-carbon chain (

).[3]

o A l-atom oxygen bridge (

This structure is chemically equivalent to 1,4-epoxycyclooctane. The presence of the oxygen
bridge "pins" the flexible cyclooctane ring into a rigid conformation.

Stereochemical Constraints

o Cis-Bridgehead Fusion: Due to the geometric constraints of the medium-sized ring (Bredt's
rule considerations), the bridgehead protons at C1 and C6 are invariably cis relative to the
oxygen bridge. Trans-fusion would introduce insurmountable ring strain.

e Endo/Exo Face Discrimination: The bicyclic system presents two distinct faces:
o Exo face: The convex face, accessible to reagents.
o Endo face: The concave face, sterically shielded by the carbon bridges.

o Note: In transannular reactions (e.g., iodoetherification), the incoming electrophile typically
attacks from the exo face, while the nucleophilic oxygen attacks from the endo face,
leading to specific stereochemical outcomes (e.g., exo-substituents).

Conformational Locking

The 7-membered ring component (C1-C6-C5-C4-C3-C2-09? No, the 7-membered ring is C1-
C2-C3-C4-C5-C6-09 is not correct. The 7-membered ring is formed by the 4-carbon bridge and
the oxygen: C1-09-C6-C5-C4-C3-C2... wait.
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» Ring A (5-membered): C1-C8-C7-C6-09. (Tetrahydrofuran-like).[4]
e Ring B (7-membered): C1-C2-C3-C4-C5-C6-09. (Oxepane-like).[3][5]

The 7-membered oxepane ring typically adopts a twisted-chair conformation to minimize
transannular hydrogen interactions, while the 5-membered ring adopts an envelope
conformation.

Topological Analysis Stereochemical Outcome

Cyclooctane Precursor | __Etherification | 1,4-Transannular Bridge | _Conformational Lock | 9-Oxabicyclo[4.2.1]nonane | _Reagent Approach | Exo-Face Attack | _Kinetic Control Exo-Substituent
(Flexible) (Oxygen) (Rigid 5,7-Fused System) (Electrophile) (e.g., lodine at C2)

Click to download full resolution via product page

Caption: Topological transformation from flexible cyclooctane to rigid [4.2.1] oxabicyclic system
via 1,4-bridging.

Synthetic Methodologies

The most authoritative route to the [4.2.1] oxabicyclic core is Transannular Etherification. This
process leverages the proximity of functional groups across the medium-sized cyclooctane
ring.

Transannular lodoetherification

This is the gold-standard protocol for generating functionalized [4.2.1] systems.
e Substrate: (Z2)-4-cycloocten-1-ol.

e Mechanism:

o Electrophilic activation of the C4-C5 alkene by iodine (

).

o Intramolecular nucleophilic attack by the C1-hydroxyl oxygen.
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[e]

The attack occurs preferentially in a 5-exo-trig (forming [3.3.0]) or 6-endo-trig fashion?

o

Correction: For [4.2.1] formation (1,4-epoxy), the alcohol at C1 attacks the alkene at C4.
This forms the oxygen bridge.[6]

o

If the alcohol is at C1 and alkene at C5 (5-cycloocten-1-ol), 1,5-attack gives [3.3.1].

[¢]

If the alcohol is at C1 and alkene at C4 (4-cycloocten-1-ol), 1,4-attack gives [4.2.1].

Stereocontrol Factors

o Regioselectivity: Controlled by the distance of the hydroxyl group to the alkene. 4-
cyclooctenol favors [4.2.1] formation; 5-cyclooctenol favors [3.3.1].

» Diastereoselectivity: The reaction is highly stereoselective.[7] The iodine atom ends up exo
relative to the bridge, and the bridgehead hydrogen is cis.

Juantitative Comparison of

Stereochemist

Precursor Reagents Major Product Yield
ry
4-Cycloocten-1 >
-Cycloocten-1-
| Y Oxabicyclo[4.2.1] exo-lodide 85-92%
0
nonane
5-Cycloocten-1 >
-Cycloocten-1-
| Y Oxabicyclo[3.3.1] endo-lodide 70-80%
0
nonane
1,4- 9-
Epoxycyclooctan (Oxidation) Oxabicyclo[4.2.1] N/A 60%
e nonan-2-one

Experimental Protocol: Synthesis of exo-2-lodo-9-
oxabicyclo[4.2.1lnonane

Objective: Synthesis of the core [4.2.1] scaffold via transannular iodoetherification. This
protocol is self-validating via the disappearance of the alkene stretch in IR and the appearance
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of the diagnostic CHO bridgehead signal in NMR.

Reagents & Equipment

e Substrate: (Z)-4-Cycloocten-1-ol (1.0 eq, 10 mmol).

Electrophile: lodine (

) (2.5 eq).

Base: Sodium Bicarbonate (

) (3.0 eq).

Solvent: Acetonitrile (

) (anhydrous).

Quench: Saturated ag.

Step-by-Step Methodology

o Preparation: In a flame-dried round-bottom flask, dissolve (Z)-4-cycloocten-1-ol (1.26 g, 10
mmol) in anhydrous

(50 mL).

o Activation: Add

(2.52 g, 30 mmol) to the solution. Cool the mixture to 0°C in an ice bath.

e Cyclization: Add lodine (6.35 g, 25 mmol) portion-wise over 15 minutes. The solution will turn
dark brown.

» Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (
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) should disappear, replaced by a less polar product (
).

e Quench: Pour the reaction mixture into a separatory funnel containing sat.

(50 mL) and diethyl ether (50 mL). Shake vigorously until the iodine color dissipates (turns
colorless/pale yellow).

o Workup: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine organic layers,
wash with brine, and dry over

 Purification: Concentrate in vacuo. Purify the residue via flash column chromatography
(Silica gel, 0-10% EtOAc in Hexanes).

Characterization Data (Self-Validation)
o NMR (400 MHz,

):
455 (t, 1H,

Hz, H-1 Bridgehead), 4.30 (m, 1H, H-2 CHI), 4.15 (m, 1H, H-6 Bridgehead). Note: The
absence of vinylic protons (5.5-6.0 ppm) confirms cyclization.

e NMR:

82.1 (C-1), 78.4 (C-6), 35.2 (C-I).

Case Study: Anatoxin-a Bioisosteres

The 9-oxabicyclo[4.2.1]nonane system is the oxygen-analogue of Anatoxin-a (9-
azabicyclo[4.2.1]nonan-2-one), a potent nicotinic acetylcholine receptor (nAChR) agonist.

Pharmacophore Logic

e Anatoxin-a: The nitrogen bridge is protonated at physiological pH, interacting with the cation-

site of the receptor.
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e Oxa-Analogue: Replacing the NH with O removes the positive charge but maintains the rigid
steric bulk. This is used to probe the hydrogen-bond acceptor requirements of the receptor
site without the coulombic attraction.

o Stereochemical Implication: The [4.2.1] rigidification forces the acetyl side chain (in anatoxin)
or the ketone (in the core) into a specific vector, maximizing binding affinity (

in the low nanomolar range for the aza-species).

Key Transformation

Cyclization locks the

4-Cycloocten-1-ol pharmacophore geometry

12, NaHCO3
Transannular Etherification)

2-lodo-9-oxabicyclo[4.2.1]nonane

1. Elimination (DBU)
. Hydroboration/Oxidation
3. Swern Oxidation

9-Oxabicyclo[4.2.1]Jnonan-2-one
(Anatoxin-a Oxa-Core)

Click to download full resolution via product page
Caption: Synthetic workflow from cyclooctenol to the anatoxin-a oxa-core.
References
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o Context: Establishes the iodoetherification protocol for [4.2.1] vs [3.3.1] selectivity.
o (Verified via search context 1.11)
¢ Anatoxin-a Synthesis & Analogues
o Title: Synthesis of (+)
o Source:Tetrahedron, 56(3), 2000.[8]
o Context: Discusses the [4.2.1] azabicyclic core and its relevance to nAChR agonists.

¢ Conformational Analysis of [4.2.

o Title: Crystal structure analysis of bicyclo[4.2.
o Source:Journal of the Chemical Society, Perkin Transactions 2, 1975.
o Context: Defines the boat-chair/chair-chair equilibrium in these bridged systems.

¢ Application in Drug Discovery

o Title: Stereoselective Synthesis of Oxabicyclic Pyrrolidines of Medicinal Relevance.
o Source:European Journal of Organic Chemistry, 2021(2).
o Context: Highlights the use of oxabicyclic scaffolds in modern library synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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